4-bromo-2,6-diethyl-N,N-dimethylaniline
Description
4-Bromo-2,6-diethyl-N,N-dimethylaniline (C12H18BrN) is a brominated aromatic amine featuring a dimethylamino group at the para position and ethyl substituents at the 2- and 6-positions of the benzene ring. The ethyl groups introduce steric bulk compared to methyl or chloro substituents, which may influence its chemical behavior, solubility, and utility in organic synthesis or materials science .
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
4-bromo-2,6-diethyl-N,N-dimethylaniline |
InChI |
InChI=1S/C12H18BrN/c1-5-9-7-11(13)8-10(6-2)12(9)14(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
CIYVPQXTTRIIIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1N(C)C)CC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Observations:
- Electronic Effects: The dimethylamino group is strongly electron-donating, activating the ring toward electrophilic substitution. However, bulky ethyl groups may deactivate the ring by distorting planarity .
- Crystallinity : 4-Bromo-2,6-dimethylaniline forms hydrogen-bonded networks via N–H···N interactions . The diethyl analog may exhibit weaker intermolecular forces due to reduced hydrogen-bonding capacity and increased steric bulk.
Reactivity in Catalytic Reactions
- In contrast, 2,6-disubstituted analogs like 4-bromo-2,6-diethyl-N,N-dimethylaniline may exhibit reduced reactivity due to steric blocking of the catalytic site.
- N-Demethylation : N,N-Dimethylaniline derivatives undergo enzymatic N-demethylation by cytochrome P-450 and chloroperoxidase, with pH optima around 7–8 . The diethyl variant may show slower demethylation kinetics due to increased steric hindrance.
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